4-Chloro-6-methoxypicolinic acid

Descripción general

Descripción

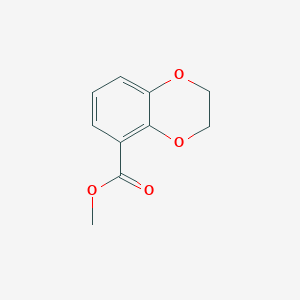

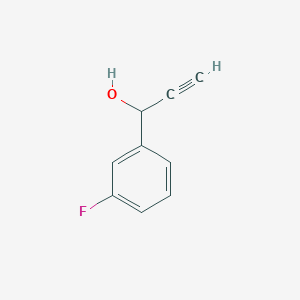

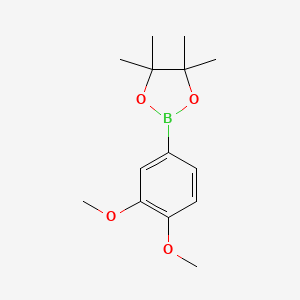

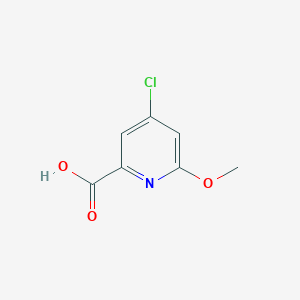

4-Chloro-6-methoxypicolinic acid is a chemical compound that belongs to the class of pyridine carboxylic acids . It is a derivative of picolinic acid and has a chlorine atom and a methoxy group attached to the pyridine ring . The IUPAC name for this compound is 6-chloro-4-methoxy-2-pyridinecarboxylic acid .

Synthesis Analysis

The synthesis of 4-Chloro-6-methoxypicolinic acid involves multiple steps . One method involves the use of tert-butyl nitrite and copper dichloride in acetonitrile at temperatures between 40-80°C . Another method involves the use of O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate and triethylamine in N,N-dimethylformamide at 20°C for 3 hours .Molecular Structure Analysis

The molecular weight of 4-Chloro-6-methoxypicolinic acid is 187.58 . The InChI code for this compound is 1S/C7H6ClNO3/c1-12-4-2-5 (7 (10)11)9-6 (8)3-4/h2-3H,1H3, (H,10,11) .Physical And Chemical Properties Analysis

4-Chloro-6-methoxypicolinic acid is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

4-Chloro-6-methoxypicolinic acid and its derivatives are central to various chemical syntheses, demonstrating their versatility in organic chemistry. For example, a study focused on the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, highlighting the method's efficiency and suitability for large-scale production due to its simple operation and high yield, achieving up to 85% (Lei Zhao, Fei Lei, & Yuping Guo, 2017). This underpins the compound's potential in contributing to the synthesis of complex molecules for various applications.

Antimicrobial Activities

Research into picolinic acid derivatives, including those related to 4-chloro-6-methoxypicolinic acid, has shown promising antimicrobial properties. A study exploring the antimicrobial activities of pyridine-2-carboxylic acid and its derivatives, including 4-chloro-pyridine-2-carboxylic acid, revealed that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria (Ö. Tamer et al., 2018). These findings suggest the potential of 4-chloro-6-methoxypicolinic acid derivatives in developing new antimicrobial agents.

Environmental Applications

The degradation and environmental fate of picolinic acid, a closely related compound, have been studied, offering insights into potential bioremediation strategies. A specific study on the biodegradation of picolinic acid by Rhodococcus sp. PA18 demonstrated the strain's ability to utilize picolinic acid as a carbon and energy source, leading to its complete degradation (Yanting Zhang et al., 2019). This research suggests the possibility of employing similar strategies for the bioremediation of environments contaminated with 4-chloro-6-methoxypicolinic acid and its derivatives.

Fluorescent Labeling and Sensing

The novel stable fluorophore 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, shows strong fluorescence in a wide pH range of aqueous media, offering potential as a fluorescent labeling reagent (Junzo Hirano et al., 2004). This fluorophore's characteristics, including high stability and strong fluorescence unaffected by pH changes, indicate the utility of 4-chloro-6-methoxypicolinic acid derivatives in developing fluorescent probes for biomedical analysis.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

4-chloro-6-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-3-4(8)2-5(9-6)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOQPFUXWMRYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methoxypicolinic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.